![molecular formula C23H21N5O2S B2378270 N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896303-08-5](/img/structure/B2378270.png)

N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

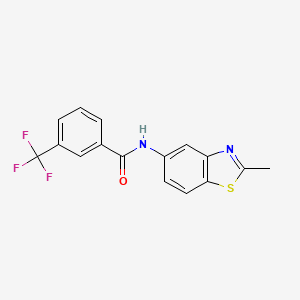

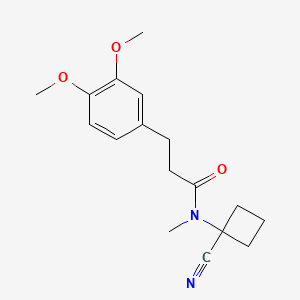

The compound “N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a 1,2,4-triazole ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . The 1,2,4-triazole ring is a type of heterocyclic compound, containing three nitrogen atoms and two carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthetic Pathways and Derivatives

Research has been conducted on the synthesis of various derivatives related to the chemical structure of N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, demonstrating the compound's potential as a precursor in the synthesis of pharmacologically relevant molecules. For instance, the synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides has been achieved, highlighting the compound's utility in creating new potential biologically active compounds (Chalenko et al., 2019). Similarly, other research efforts have focused on the synthesis and structural elucidation of derivatives, aiming to enhance the understanding of their molecular properties and potential applications in the biomedical field (MahyavanshiJyotindra et al., 2011).

Biological Activities and Potential Therapeutic Uses

The investigation into the biological activities of derivatives related to this compound has yielded promising results. Studies have demonstrated the potential of these compounds in exhibiting significant anti-exudative properties, surpassing reference drugs in some cases, which could have implications for their use in treating inflammatory conditions (Chalenko et al., 2019). Further research into the antimicrobial properties of similar derivatives has also been conducted, suggesting a broad spectrum of potential therapeutic applications (MahyavanshiJyotindra et al., 2011).

Molecular and Structural Studies

Detailed molecular and structural analyses of compounds related to this compound have been undertaken to better understand their chemical properties and potential interactions with biological targets. For instance, studies have elucidated the crystal structures of certain derivatives, providing insights into their conformational properties and hydrogen bond networks, which are crucial for understanding their mode of action at the molecular level (Subasri et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-17(29)19-9-11-20(12-10-19)24-22(30)16-31-23-26-25-21(15-18-7-3-2-4-8-18)28(23)27-13-5-6-14-27/h2-14H,15-16H2,1H3,(H,24,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLGWLGIZHKLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)

![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)

![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)

![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)

![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)